4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride

Lipophilicity Medicinal Chemistry ADME Prediction

Researchers requiring a para-cyano, N-isopropyl-substituted benzonitrile building block with aqueous solubility face limited commercial options. This hydrochloride salt (logP 1.78) dissolves directly in aqueous buffers, eliminating free base solubility challenges. • Direct buffer solubility - bypasses free base handling issues for biochemical assays • Orthogonal nitrile & secondary amine groups enable sequential functionalization • Consistent ≥95% purity across batches for reproducible SAR studies

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 1251923-99-5
Cat. No. B1424881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride
CAS1251923-99-5
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=C(C=C1)C#N.Cl
InChIInChI=1S/C11H14N2.ClH/c1-9(2)13-8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,8H2,1-2H3;1H
InChIKeyUBLRXHHMDGPUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Propan-2-yl)amino]methyl}benzonitrile Hydrochloride: Identity & Scaffold Overview


4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride (CAS 1251923-99-5) is a benzonitrile-derived secondary amine building block, supplied as a white crystalline hydrochloride salt with the molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol . It functions as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The compound is cataloged under MDL number MFCD16817446 and is commercially available from multiple research chemical suppliers at purities of ≥95% to 98.0% [1].

1
N-isopropyl secondary amine scaffold for medicinal chemistry SAR exploration
2
Hydrochloride salt supports direct use in aqueous biochemical assay buffers
3
Para-cyano and benzylic amine handles enable orthogonal derivatization

4-{[(Propan-2-yl)amino]methyl}benzonitrile Hydrochloride: Generic Substitution Risks


Substituting 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride with closely related aminomethylbenzonitrile analogs is not chemically or functionally equivalent. This compound's specific N-isopropyl substitution on the benzylic amine, combined with its para-cyano orientation and hydrochloride salt form, confers a unique combination of steric bulk, lipophilicity (logP 1.78), and aqueous solubility that differs from the unsubstituted 4-(aminomethyl)benzonitrile (logP 0.9) [1] or the ortho/meta positional isomers [2]. These structural distinctions directly impact reactivity in subsequent synthetic transformations, molecular recognition by biological targets, and physicochemical handling properties, making indiscriminate substitution a source of experimental variability or synthetic failure [3].

This compound
Unsubstituted analog

The N-isopropyl group increases lipophilicity (logP 1.78) and steric bulk compared to 4-(aminomethyl)benzonitrile (logP 0.9). Replacement may alter permeability and reactivity.

This compound
Ortho/meta isomers

Para-cyano orientation influences molecular recognition and synthetic outcomes; ortho or meta isomers can shift target engagement profiles and coupling efficiency.

This compound
Free base form

Hydrochloride salt provides aqueous solubility critical for biological assays; the free base (CAS 91350-01-5) may require additional solubilization steps, affecting reproducibility.

4-{[(Propan-2-yl)amino]methyl}benzonitrile Hydrochloride: Quantifiable Differentiation Evidence


Enhanced Lipophilicity vs. Unsubstituted Analog

The introduction of an N-isopropyl group onto the benzylic amine of 4-(aminomethyl)benzonitrile significantly increases lipophilicity, as quantified by the calculated logP values. This alteration is critical for modulating membrane permeability and target engagement in medicinal chemistry campaigns [1].

Lipophilicity shift
Cross-study comparable
logP 1.78 vs baseline 0.9 (Δ ≈ +0.88)
Increases membrane permeability context
Computed logP; experimental confirmation advised
Lipophilicity Medicinal Chemistry ADME Prediction

Aqueous Solubility Advantage of Hydrochloride Salt

As a hydrochloride salt, 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride exhibits enhanced water solubility compared to its free base counterpart, 4-((isopropylamino)methyl)benzonitrile (CAS 91350-01-5) . This property is essential for achieving reproducible compound concentrations in aqueous biological assay buffers.

Salt-form solubility
Class-level inference
Vendor-reported water solubility; free base requires DMSO
Supports aqueous assay preparation
No quantitative solubility data; verify lot-specific behavior
Solubility Formulation Biological Assays

Commercial Purity and MDL Registry

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride is commercially available from multiple suppliers at certified purities of 95% to 98.0% [1], and is registered in the MDL Available Chemicals Directory under MFCD16817446 [2]. This level of commercial availability and documented purity supports reproducible research without the need for in-house synthesis or purification.

Purity & registry
Supporting evidence
95–98.0% purity; MDL MFCD16817446
Facilitates multi-supplier sourcing
Lot-to-lot consistency still needs confirmation
Chemical Procurement Purity Specification Reproducibility

4-{[(Propan-2-yl)amino]methyl}benzonitrile Hydrochloride: Research & Industrial Applications


N-Isopropyl Secondary Amine Scaffold for SAR

The compound's logP of 1.78 and para-cyano substitution make it a suitable building block for exploring structure-activity relationships (SAR) where increased lipophilicity relative to primary amine analogs (logP 0.9) is desired. It can serve as an intermediate in the synthesis of benzylamine-derived pharmacophores [1].

Hydrochloride Salt for Aqueous Biochemical Assays

Due to its hydrochloride salt form, this compound can be directly dissolved in aqueous buffers for biochemical assays, eliminating solubility challenges associated with free base analogs. This property supports its use as a reagent in enzyme inhibition studies or cellular assays requiring water-soluble small molecules .

Fluorescent Probe or Affinity Label Precursor

The benzonitrile core and secondary amine handle provide orthogonal functionalization points. The compound can be elaborated into fluorescent-labeled bisbenzamidine derivatives or other bioconjugates, as demonstrated with structurally related 4-(aminomethyl)benzonitrile scaffolds .

Application
Selection Property
Validation Focus
SAR exploration with lipophilic amine
N-isopropyl substitution and logP profile
Target engagement and permeability assays
Biochemical assay reagent
Hydrochloride salt aqueous solubility
Reproducible aqueous stock preparation
Fluorescent conjugate synthesis
Benzonitrile and secondary amine handles
Orthogonal derivatization chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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